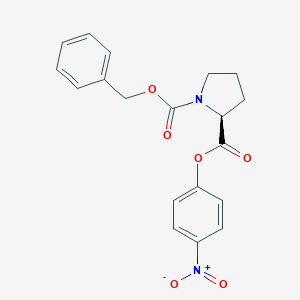

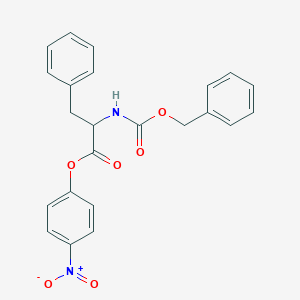

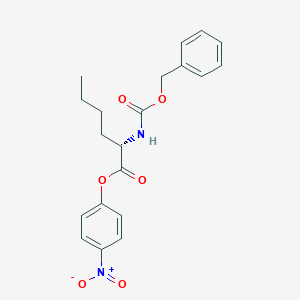

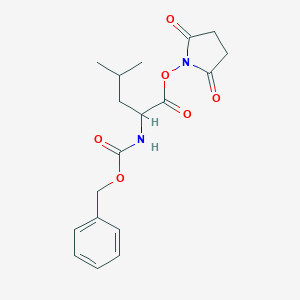

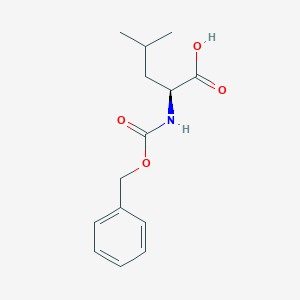

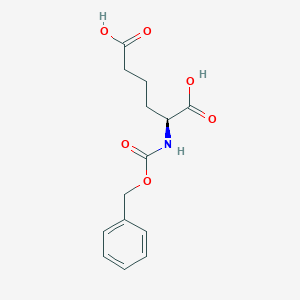

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves carbonylation reactions, which are known to be an atom-efficient toolbox to convert a variety of easily available substrates into valuable carbonylated products . Another method that might be relevant is the O’Donnell Amino Acid Synthesis, which enables the construction of α-amino acids via alkylation of benzophenone imines of glycine alkyl esters .Applications De Recherche Scientifique

Biomedical Applications

Recent research highlights the significant role of carboxylic acids, including (S)-2-(((benzyloxy)carbonyl)amino)hexanedioic acid, in biomedical fields due to their diverse biological activities. Carboxylic acids have been studied for their antioxidant, antimicrobial, and cytotoxic activities, offering insights into their potential therapeutic applications. For instance, the structure-activity relationship analysis reveals that the antioxidant capability of certain carboxylic acids correlates with the presence of hydroxyl groups and conjugated bonds, impacting their efficacy in combating oxidative stress-related diseases (Godlewska-Żyłkiewicz et al., 2020). Furthermore, the cytotoxic properties of these compounds indicate a potential for cancer treatment, highlighting the importance of the carboxyl group in mediating biological interactions (Godlewska-Żyłkiewicz et al., 2020).

Environmental and Industrial Applications

Carboxylic acids, including this compound, are also pivotal in environmental and industrial applications. Research on reactive carbonyl species (RCS), which include carboxylic acids, sheds light on their role in chronic diseases and their potential in therapeutic developments. The interaction of RCS with biological molecules can lead to various chronic conditions, suggesting that understanding and manipulating these interactions could lead to novel treatments (Fuloria et al., 2020). Additionally, the study of benzoxaboroles, compounds related to carboxylic acid derivatives, demonstrates their wide applications ranging from organic synthesis to clinical trials due to their biological activity, further underscoring the versatility of carboxylic acids in scientific research (Adamczyk-Woźniak et al., 2009).

Nanotechnology and Advanced Materials

In the realm of nanotechnology and advanced materials, the modification and functionalization of carbon-based quantum dots with amino acids, including structures similar to this compound, have shown promising results. Such functionalization enhances the optical and electrical properties of quantum dots, making them suitable for a range of applications from sensors to energy storage systems. This highlights the potential of carboxylic acids and their derivatives in the development of high-performance, sustainable, and biocompatible nanomaterials (Ravi et al., 2021).

Propriétés

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c16-12(17)8-4-7-11(13(18)19)15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOMJKAHGVQMPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427176 | |

| Record name | Z-AAD-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24325-14-2 | |

| Record name | Z-AAD-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.